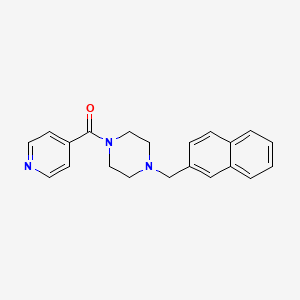
isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate, also known as IMPP, is a chemical compound that belongs to the pyrazole class. It is widely used in scientific research as a tool compound to study the biological effects of pyrazoles. IMPP has been shown to exhibit a range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and oxidative stress. isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been shown to activate certain receptors, such as the peroxisome proliferator-activated receptor gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. It has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth and proliferation of cancer cells. isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been shown to improve glucose and lipid metabolism, and to enhance cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate in scientific research is its ability to modulate various signaling pathways in cells, making it a versatile tool compound for studying a range of biological processes. However, one limitation of using isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate and its biological effects. One area of research is the development of more potent and selective analogs of isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate that can be used to further elucidate its mechanism of action and biological effects. Another area of research is the investigation of the potential use of isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, the development of new methods for the synthesis and purification of isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate could help to improve its utility as a tool compound for scientific research.
Métodos De Síntesis
The synthesis of isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves a multi-step process that includes the reaction of isobutyl acetoacetate with 4-methylbenzaldehyde, followed by cyclization with hydrazine hydrate and subsequent esterification with phenylacetic acid. The resulting compound is then purified by recrystallization to obtain pure isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate.
Aplicaciones Científicas De Investigación
Isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been widely used in scientific research as a tool compound to study the biological effects of pyrazoles. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides.
Propiedades
IUPAC Name |
2-methylpropyl 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15(2)14-25-21(24)19-13-23(18-7-5-4-6-8-18)22-20(19)17-11-9-16(3)10-12-17/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVPMLWUYGJJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)OCC(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)
![ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5760562.png)


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5760620.png)


![2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5760636.png)
![9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5760651.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5760654.png)
![2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5760657.png)